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Compound of Interest

Compound Name: DMX-129

Cat. No.: B15618236

Important Note: A search for "DMX-129" did not yield information on a specific therapeutic
agent. The following data pertains to investigational compounds with similar designations. It is
crucial to verify the exact compound of interest for your research. The information provided is
for research purposes only and does not constitute medical advice.

MM-129: A Novel BTK/PD-L1 Inhibitor for Colon
Cancer

MM-129 is an experimental inhibitor targeting Bruton's tyrosine kinase (BTK) and Programmed
death-ligand 1 (PD-L1), with potential applications in colon cancer treatment.[1] Preclinical
studies have explored its safety, pharmacokinetics, and anti-tumor activity.

: o :

Administration

Parameter Value Species Reference
Route

Anticancer ) .

) 10 pmol/kg Mice Not specified [1][2]
Effective Dose
Bioavailability 68.6% Wistar Rats Intraperitoneal [1]
Zebrafish
Embryo 10 uM Zebrafish Not specified [1][2]
Treatment

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15618236?utm_src=pdf-interest
https://www.benchchem.com/product/b15618236?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://www.mdpi.com/1999-4923/13/8/1222
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://www.mdpi.com/1999-4923/13/8/1222
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols

Toxicity and Safety Evaluation in Mice: A 14-day study was conducted to assess the safety
profile of MM-129 in mice. The compound was administered at an anticancer effective dose of
10 pmol/kg.[1][2] Throughout the study, animal welfare was monitored. At the conclusion of the
14-day period, hematological and biochemical parameters were analyzed to evaluate liver and
renal function.[1] No serious adverse events were reported at this dosage.[1][2]

Pharmacokinetic Study in Wistar Rats: The pharmacokinetic properties of MM-129 were
evaluated in Wistar rats. Following intraperitoneal administration, the compound's absorption
and bioavailability were assessed. The results indicated rapid absorption and a bioavailability of
68.6%.[1]

Zebrafish Embryo Toxicity Assay: To determine potential sublethal effects, zebrafish embryos
were treated with a 10 uM concentration of MM-129. No significant adverse effects were
detected at this concentration.[1][2]

Signaling Pathway and Experimental Workflow

Caption: MM-129 experimental workflow and targeted signaling pathway.

EBC-129: An Antibody-Drug Conjugate for Solid
Tumors

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation
site on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6,
which are over-expressed in various solid tumors.[3] The ADC consists of a fully humanized
monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4]

Quantitative Data Summary
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Administration

Parameter Value Population Reference
Route
Patients with
Phase 1a Dose 0.3,0.6, 1.2, 1.8, ] Intravenous
) advanced solid [5]
Escalation 2.0, 2.2 mg/kg (every 3 weeks)
tumors
i Patients with
Maximum )
2.2 mg/kg advanced solid Intravenous [5]
Tolerated Dose
tumors
o Patients with
Objective
advanced
Response Rate 20% ] Intravenous [4]
pancreatic ductal
(ORR) .
adenocarcinoma
Patients with
Disease Control advanced
71.4% ] Intravenous [4]
Rate (DCR) pancreatic ductal
adenocarcinoma
. Patients with
Median
) advanced
Progression-Free  12.9 weeks Intravenous [4]

] pancreatic ductal
Survival ]
adenocarcinoma

Experimental Protocols

Phase 1a Clinical Trial (NCT05701527): This open-label, dose-escalation study enrolled
patients with locally advanced unresectable or metastatic solid tumors who had progressed on
standard therapies.[4][6] The trial evaluated the safety, tolerability, and preliminary efficacy of
EBC-129 monotherapy.[5] Patients received escalating doses of EBC-129 administered
intravenously every 3 weeks.[5] Key assessments included monitoring for adverse events,
tumor response according to RECIST v1.1, and pharmacokinetic analysis.[4][5]

Inclusion Criteria for Phase 1 Trial:

e Age: 218 years (US) or =21 years (Singapore)
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Body weight: 240 kg and <100 kg (Parts A and B), <120 kg (other parts)

Histologically or cytologically confirmed unresectable locally advanced or metastatic solid
tumors with confirmed CEACAMS5/6 expression.[4][6]

ECOG performance status of 0 or 1.[4][6]

Adequate organ function (hepatic, renal, and bone marrow).[6]

Mechanism of Action and Clinical Trial Workflow

Mechanism of Action Phase 1 Clinical Trial Workflow
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Caption: EBC-129 mechanism of action and Phase 1 trial workflow.

MCLA-129: A Bispecific Antibody Targeting EGFR
and c-MET

MCLA-129 is a human bispecific IgG1 antibody designed to target both the epidermal growth
factor receptor (EGFR) and the c-mesenchymal-epithelial transition factor (c-MET) on tumor
cells.[7][8] It is being investigated for the treatment of advanced non-small cell lung cancer
(NSCLC) and other solid tumors.[7]

Quantitative Data Summary

There is no publicly available quantitative data on specific dosages from the provided search
results. The clinical trial (NCT04930432) is a Phase 1/2 dose-finding study to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose.[7]

Experimental Protocols

Phase 1/2 Clinical Trial (NCT04930432): This is a multi-center, open-label study of MCLA-129
as a monotherapy in patients with advanced solid tumors.[7]

o Part1 (Phase 1): A dose-escalation phase to determine the dose-limiting toxicity (DLT) and
MTD of MCLA-129. This is followed by a dose-expansion phase.[7]

o Part 2 (Phase 2): Parallel cohort expansion to further evaluate the efficacy, safety, and
pharmacokinetic profile in specific patient sub-cohorts, particularly those with advanced
NSCLC.[7]

Preclinical In Vitro and In Vivo Studies: Preclinical studies have demonstrated that MCLA-129
can block EGF and HGF binding to their respective receptors, thereby inhibiting ligand-induced
phosphorylation.[8] The antibody also exhibits enhanced antibody-dependent cell-mediated
cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[8] In vivo studies
using patient-derived xenograft models of EGFR exon20 insertion NSCLC showed significant,
dose-dependent tumor regression.[8]

Mechanism of Action and Preclinical Evaluation
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Caption: MCLA-129 mechanism of action and preclinical workflow.

AGMB-129 (Ontunisertib): A Gl-Restricted ALK5
Inhibitor for Crohn's Disease

AGMB-129, also known as Ontunisertib, is an oral, small molecule inhibitor of ALK5 (TGF-R1)
being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[9] It is designed
to be gastrointestinal-restricted to minimize systemic exposure and improve its safety profile.[9]
[10]

Quantitative Data Summary

Administration

Parameter Value Population Reference
Route
Phase 1 Various )
] Healthy Subjects  Oral [9]
SAD/MAD Doses  ascending doses
Phase 2a High 200mg twice- Patients with
) Oral [9]
Dose daily FSCD
Phase 2a Low 100mg once- Patients with
] Oral 9]
Dose daily FSCD
Phase 1 Study 82 healthy )
) ] Healthy Subjects  Oral [9]
Size subjects
Phase 2a Study ] Patients with
) 103 patients Oral [11]
Size FSCD

Experimental Protocols

Phase 1 Clinical Trial: A study in 82 healthy subjects included single ascending dose (SAD),
multiple ascending dose (MAD), and food-effect stages.[9] The trial demonstrated that AGMB-
129 was well-tolerated at all tested doses, with no drug-related safety signals or dose-limiting
toxicities.[9] It confirmed high local exposure in the ileum with no clinically relevant systemic
exposure.[9][10]
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STENOVA Phase 2a Clinical Trial (NCT05843578): This is a randomized, double-blind,
placebo-controlled study in patients with symptomatic FSCD.[10][11]

o Design: Patients are randomized (1:1:1) to receive a high dose (200mg BID), a low dose
(100mg QD), or a placebo for 12 weeks, in addition to their standard of care.[9][11]

e Primary Endpoints: Safety and tolerability.[10]

e Secondary Endpoints: Pharmacokinetics and target engagement, assessed via
transcriptomics in mucosal biopsies collected from ileal strictures at screening and Week 12.
[91[11]

Logical Relationship and Clinical Trial Design

Therapeutic Rationale STENOVA Phase 2a Trial Design

AGMB-129 (Ontunisertib) | FSCD Patients (n=103) |
inhibits
4
| TGF-B Pathway | ALKS5 (TGF-BR1) | | Gl-Tract Restricted Randomization (1:1:1)

| High Dose (200mg BID) | Low Dose (100mg QD) |

F|br0§ten_05|ng 12-Week Treatment
Crohn's Disease

Endpoint Analysis
(Safety, PK, Target Engagement)

Intestinal Fibrosis | Improved Safety Profile Placebo
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Click to download full resolution via product page

Caption: AGMB-129 therapeutic rationale and Phase 2a trial design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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